6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide
Description
Properties
Molecular Formula |
C18H22N6O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hexanamide |
InChI |
InChI=1S/C18H22N6O2S/c1-12(2)16-21-22-18(27-16)19-15(25)10-4-3-7-11-24-17(26)13-8-5-6-9-14(13)20-23-24/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,19,22,25) |
InChI Key |
HMOKZGUUWIBWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The benzotriazinone core is synthesized via cyclization of 2-aminobenzonitrile derivatives. A representative protocol involves:
-
Nitration : Treatment of 2-aminobenzonitrile with nitric acid/sulfuric acid to introduce a nitro group.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to an amine.
-
Cyclization : Reaction with phosgene or triphosgene in dichloromethane to form the benzotriazinone ring.
Example Protocol
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 85% | 90% |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 4 hr | 92% | 95% |
| Cyclization | Triphosgene, DCM, 40°C, 6 hr | 78% | 88% |
Functionalization with Hexanoic Acid
The hexanoic acid linker is introduced via amide coupling:
-
Activation : React 4-oxo-1,2,3-benzotriazin-3(4H)-ylamine with hexanoyl chloride in THF using triethylamine as a base.
-
Isolation : Precipitation in ice-water yields the carboxylic acid intermediate.
Optimization Note : Excess hexanoyl chloride (1.5 eq) improves yield to 82%.
Synthesis of (2Z)-5-Isopropyl-1,3,4-Thiadiazol-2(3H)-Ylidene Amine
Thiadiazole Ring Formation
The thiadiazole moiety is synthesized via cyclocondensation:
-
Thiosemicarbazide Preparation : React isopropyl hydrazine with carbon disulfide in ethanol.
-
Cyclization : Treat with acetyl chloride at 60°C to form the thiadiazole ring.
Critical Parameter : Maintaining anhydrous conditions prevents hydrolysis of intermediates.
Stereochemical Control
The Z-configuration is achieved by:
-
Low-temperature crystallization from hexane/ethyl acetate.
-
HPLC purification using a chiral column (e.g., Chiralpak IA).
Yield : 68% after stereochemical purification.
Amide Coupling of Intermediates
Carbodiimide-Mediated Coupling
The final step involves coupling the benzotriazinone-hexanoic acid with the thiadiazolylidene amine:
-
Activation : Mix the carboxylic acid with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF for 30 minutes.
-
Coupling : Add the amine (1.05 eq) and stir at 25°C for 12 hr.
-
Workup : Extract with ethyl acetate, wash with NaHCO₃, and purify via silica gel chromatography.
Yield and Purity :
| Coupling Agent | Solvent | Temp (°C) | Yield | Purity |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 75% | 94% |
| DCC/DMAP | CH₂Cl₂ | 0 | 68% | 90% |
Microwave-Assisted Coupling
Alternative protocols using microwave irradiation (100°C, 30 min) reduce reaction time but require stringent temperature control to prevent epimerization.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzotriazinone H), 2.98 (m, 1H, isopropyl CH), 1.26 (d, 6H, isopropyl CH₃).
-
HRMS : m/z 457.1843 [M+H]⁺ (calc. 457.1839).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for optimized batches.
Scale-Up Challenges and Industrial Feasibility
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Compounds 4g and 4h demonstrate that electron-withdrawing groups (e.g., Cl) or bulky substituents (e.g., methylphenyl) on the thiadiazole ring modulate solubility and electronic properties.
Analogues with Alternative Heterocyclic Cores
Key Observations :
- The thiazole-azepine hybrid highlights the importance of nitrogen-rich cores in cardiovascular activity, suggesting possible therapeutic avenues for the parent compound.
Research Findings and Implications
- Structure-Activity Relationships (SAR): The benzotriazinone moiety is critical for π-π stacking interactions in enzyme binding, as seen in related heterocycles . Thiadiazole substituents (e.g., isopropyl vs. cyclopropyl) influence steric and electronic profiles, affecting bioavailability .
- Biological Potential: While direct bioactivity data for the parent compound are lacking, analogs like the thiazole-azepine hybrid demonstrate cardioprotective effects, suggesting possible applications in cardiovascular drug discovery.
Synthetic Challenges :
- Achieving regioselectivity in thiadiazole functionalization remains a hurdle, as seen in the synthesis of 4g and 4h .
Biological Activity
The compound 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide is a synthetic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzotriazine moiety and a thiadiazole component. Its molecular formula is , with a molecular weight of approximately 366.42 g/mol. The presence of both nitrogen and sulfur heteroatoms in the structure suggests potential interactions with biological macromolecules.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant antimicrobial and anticancer properties. The benzotriazine derivatives are particularly known for their ability to interact with DNA and proteins, potentially inducing apoptosis in cancer cells.
Antimicrobial Activity
Research has shown that compounds similar to benzotriazine derivatives often display antimicrobial activity against various strains of bacteria and fungi. For instance, studies evaluating the activity of related compounds against Escherichia coli and Staphylococcus aureus have demonstrated varying degrees of effectiveness. The minimum inhibitory concentrations (MIC) for these compounds are critical for assessing their potential as antimicrobial agents.
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| Compound A | 5.0 | Moderate |
| Compound B | 10.0 | Weak |
| Compound C | 2.0 | Strong |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest at G2/M phase |
| HepG2 | 18 | DNA intercalation leading to damage |
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the effects of similar benzotriazine derivatives on various cancer cell lines. It was found that these compounds could significantly reduce cell viability in a dose-dependent manner, with some derivatives showing IC50 values below 20 µM .
- Antimicrobial Evaluation : Another research article focused on the antimicrobial properties of benzotriazine derivatives against both Gram-positive and Gram-negative bacteria. The study highlighted that certain modifications in the chemical structure enhanced antimicrobial efficacy, suggesting a structure-activity relationship .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The ability to intercalate into DNA strands may lead to disruption in replication and transcription processes.
- Enzyme Inhibition : Inhibition of key enzymes involved in cellular metabolism can result in reduced proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells may trigger apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
